Cas no 1217501-78-4 ((-)-sophoridine N-oxide)

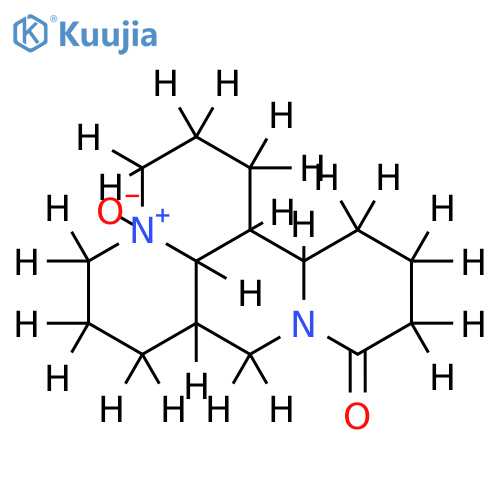

(-)-sophoridine N-oxide structure

商品名:(-)-sophoridine N-oxide

CAS番号:1217501-78-4

MF:C15H24N2O2

メガワット:264.363264083862

CID:2018783

(-)-sophoridine N-oxide 化学的及び物理的性質

名前と識別子

-

- (-)-sophoridine N-oxide

- Sophoridine N-xoide

-

- インチ: InChI=1S/C15H24N2O2/c18-14-7-1-6-13-12-5-3-9-17(19)8-2-4-11(15(12)17)10-16(13)14/h11-13,15H,1-10H2

- InChIKey: XVPBINOPNYFXID-UHFFFAOYSA-N

- ほほえんだ: O=C1CCCC2C3CCCN4(=O)CCCC(CN12)C34

(-)-sophoridine N-oxide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| PhytoLab | 10015-50mg |

Oxysophoridine |

1217501-78-4 | ≥ 95.0 % | 50mg |

€810 | 2023-10-25 | |

| PhytoLab | 10015-1000mg |

Oxysophoridine |

1217501-78-4 | ≥ 95.0 % | 1000mg |

€13500 | 2023-10-25 | |

| PhytoLab | 10015-250mg |

Oxysophoridine |

1217501-78-4 | ≥ 95.0 % | 250mg |

€3825 | 2023-10-25 | |

| PhytoLab | 10015-500mg |

Oxysophoridine |

1217501-78-4 | ≥ 95.0 % | 500mg |

€7200 | 2023-10-25 |

(-)-sophoridine N-oxide 関連文献

-

Zhong'an Li,Tenglin Ye,Sun Tang,Can Wang,Dongge Ma,Zhen Li J. Mater. Chem. C, 2015,3, 2016-2023

-

Arvind K. Gupta,Alexander Steiner,Ramamoorthy Boomishankar Dalton Trans., 2012,41, 9753-9759

-

Zhen Wang,Hong Wang,Chengjie Wang,Xu Yang Anal. Methods, 2019,11, 5017-5022

-

Zhanfeng Ju,Daqiang Yuan CrystEngComm, 2013,15, 9513-9520

1217501-78-4 ((-)-sophoridine N-oxide) 関連製品

- 2228533-93-3(4-amino-4-2-methoxy-3-(trifluoromethyl)phenylcyclohexan-1-ol)

- 2093415-45-1(1,2-Bis[[tert-butyl(pyridin-2-yl)phosphino]methyl]benzene)

- 894013-49-1(N'-(2,6-dimethylphenyl)-N-{2-4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-ylethyl}ethanediamide)

- 1936265-75-6(5-Fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid)

- 1705102-24-4(7-(2H-1,3-benzodioxol-5-yl)-N-(2-ethoxyphenyl)-1,4-thiazepane-4-carboxamide)

- 1171210-43-7(N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-N-(4-ethoxy-1,3-benzothiazol-2-yl)cyclopropanecarboxamide)

- 21312-29-8(3-Iodo-4-methyl-5-nitro-benzoic acid)

- 2034568-06-2(1-4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl-3-(oxolan-2-yl)methylurea)

- 6962-10-3(4-(2-Phenylpropan-2-yl)aniline)

- 93951-82-7(2,4,5-Trichlorophenol-d2)

推奨される供給者

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

PRIBOLAB PTE.LTD

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬